((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
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Overview
Description
((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) is a useful research compound. Its molecular formula is C31H30O4 and its molecular weight is 466.6 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30O4/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,32-33H,1-2H3/t27-,28-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVIRVJQDVCGQX-VSGBNLITSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369334 |
Source
|
Record name | [(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(diphenylmethanol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93379-48-7 |
Source
|
Record name | [(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(diphenylmethanol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
ANone: The molecular formula of TADDOL is C31H30O4 and its molecular weight is 466.57 g/mol.
A: While specific spectroscopic data wasn't extensively detailed in the provided research, TADDOL's structure can be confirmed through NMR (1H and 13C) and IR spectroscopy. X-ray crystallography is frequently employed to confirm the absolute configuration and study its interactions within complexes [, , , ].
A: TADDOL itself is not a catalyst but acts as a chiral ligand in metal complexes, often with titanium, that function as Lewis acid catalysts [, , ]. It can also function as a chiral Brønsted acid catalyst on its own [, , ].
ANone: TADDOL-derived catalysts are highly versatile and have been successfully employed in various asymmetric reactions, including:
- Diels-Alder reactions: Both as a chiral ligand in metal complexes and as a Brønsted acid catalyst [, , , , , ].
- Enantioselective additions to aldehydes and ketones: Notably additions of dialkylzinc, alkyltitanium, and lithium aluminum hydride reagents [].
- Ring-opening of meso-anhydrides: Providing enantioenriched products [].
- Asymmetric Baylis-Hillman reactions: Primarily through the design of homochiral Michael acceptors based on the TADDOL structure [].
- Enantioselective Platinum-catalyzed Diboration: Showing high enantioselectivity in the diboration of terminal alkenes and cis-substituted 1,3-dienes [, ].
- Asymmetric gold-catalyzed cyclopropanation of sulfonium ylides: Enabling access to valuable building blocks with high enantiocontrol [].
- Enantioselective Rhodium-catalyzed [2+2+2] cycloaddition of alkynes and isocyanates: Providing access to indolizidine and quinolizidine scaffolds [].
- Asymmetric allylmetalation followed by ring-closing metathesis: A strategy for the enantioselective synthesis of cyclic β-hydroxyallylsilanes [].
ANone: Several factors contribute to the efficacy of TADDOL-derived catalysts:
- Strong and well-defined chiral environment: The rigid and bulky structure of the TADDOL scaffold effectively transfers chirality to the reacting substrates, leading to high enantioselectivity [, , , ].
- Tunability: The aryl groups on the TADDOL framework can be readily modified, allowing for fine-tuning of steric and electronic properties to optimize catalyst performance for specific reactions [, , , , ].
- Versatility: TADDOL can be incorporated into various catalytic systems, including those based on titanium, aluminum, gold, platinum, and rhodium. This versatility makes it a valuable tool for a wide range of asymmetric transformations [, , , , , , , ].
A: The steric and electronic properties of the aryl substituents on the TADDOL scaffold significantly influence the catalyst's enantioselectivity. Bulky substituents generally enhance stereochemical control by creating a more defined chiral pocket around the metal center [, , , ].
ANone: Yes, numerous examples highlight the high enantioselectivity achievable with TADDOL-derived catalysts. For instance:
- Enantioselective Diels-Alder reactions: Up to 92% ee has been reported [].
- Platinum-catalyzed diboration of alkenes: Enantiomeric ratios up to 98:2 have been achieved [].
- Rhodium-catalyzed asymmetric hydroboration of amides: TADDOL-derived phosphoramidites have yielded products with up to 99% ee [, ].
A: Yes, TADDOL derivatives containing polymerizable groups, such as styryl moieties, can be incorporated into polystyrene polymers via copolymerization []. This allows for the creation of heterogeneous catalysts with the chiral TADDOL moiety immobilized on the polymer support.
ANone: Polymer-supported TADDOL catalysts offer several advantages:
- Easy separation and recovery: The catalyst can be easily separated from the reaction mixture by filtration, simplifying purification and enabling catalyst recycling [, ].
- Potential for continuous flow applications: Polymer-supported catalysts are well-suited for continuous flow processes, offering improved process efficiency [].
A: Yes, computational methods, such as density functional theory (DFT) calculations, have been used to study the mechanism of TADDOL-catalyzed reactions and to understand the origins of enantioselectivity [, ]. These studies provide valuable insights into the factors governing catalyst performance and guide the design of new catalysts with improved properties.
A: Modifying the aryl substituents on the TADDOL scaffold significantly impacts its catalytic activity and selectivity. For instance, in the enantioselective rhodium-catalyzed hydroboration of amides, subtle changes in the phosphoramidite ligand structure derived from TADDOL can lead to a complete reversal of enantioselectivity, highlighting the critical role of steric and electronic factors in catalyst performance [].
ANone: Various techniques are employed for characterization, including:
ANone: TADDOL's applications extend beyond traditional organic synthesis and catalysis, showcasing its cross-disciplinary relevance:
- Chiral stationary phases for HPLC: TADDOL derivatives have been used to develop chiral stationary phases for high-performance liquid chromatography, enabling the separation of enantiomers [].
- Chiral 3D covalent organic frameworks (COFs): Enantiopure TADDOL-derived building blocks have been utilized in the construction of chiral 3D COFs, which show promise as chiral stationary phases for HPLC enantioseparation [].
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